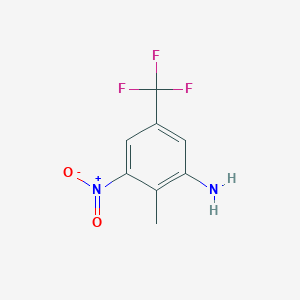

2-Methyl-3-nitro-5-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

2-methyl-3-nitro-5-(trifluoromethyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c1-4-6(12)2-5(8(9,10)11)3-7(4)13(14)15/h2-3H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QAKVILZRKISYBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1[N+](=O)[O-])C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Properties and Structure

The compound features a trifluoromethyl group, which enhances its lipophilicity and biological activity. The presence of the nitro group allows for potential reduction reactions, making it a versatile intermediate in organic synthesis.

Pharmaceutical Applications

Synthesis of Analgesics:

2-Methyl-3-nitro-5-(trifluoromethyl)aniline serves as an important intermediate in the synthesis of analgesic compounds, particularly flunixin. Flunixin is a non-steroidal anti-inflammatory drug (NSAID) used primarily in veterinary medicine to alleviate pain and inflammation . The synthesis typically involves a reaction with 2-chloronicotinate in ethylene glycol, showcasing the compound's utility in drug development.

Antimicrobial Activity:

Research has demonstrated the antimicrobial properties of this compound against various pathogens. A study highlighted its effectiveness in inhibiting bacterial growth, suggesting potential applications in developing new antimicrobial agents.

Neuropharmacological Research:

The compound is also being explored for its role as a precursor in synthesizing methylguanidine derivatives, which are candidates for positron emission tomography (PET) radioligands. These radioligands are crucial for studying neurodegenerative diseases such as Alzheimer’s and epilepsy.

Agrochemical Applications

The compound is involved in the production of agrochemicals, specifically herbicides and pesticides. Its chemical structure allows it to interact effectively with biological systems, making it valuable for enhancing agricultural productivity.

Material Science Applications

In material science, this compound is utilized to develop new materials with specific properties. Its unique trifluoromethyl group imparts desirable characteristics such as increased stability and enhanced performance in various applications.

Case Study 1: Synthesis of Flunixin

Research conducted on the synthesis of flunixin from this compound demonstrated the compound's effectiveness as an analgesic precursor. The study outlined the reaction conditions and yields obtained during the synthesis process, emphasizing the compound's importance in pharmaceutical manufacturing.

| Step | Reaction | Yield (%) |

|---|---|---|

| 1 | Reaction with 2-chloronicotinate | 85% |

| 2 | Final product purification | 90% |

Case Study 2: Antimicrobial Efficacy

A study assessed the antimicrobial activity of this compound against various bacterial strains. The results indicated significant inhibition rates, suggesting its potential as a lead compound for new antibiotics.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 20 |

| P. aeruginosa | 18 |

Mechanism of Action

The mechanism by which 2-Methyl-3-nitro-5-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems, while the trifluoromethyl group can enhance the compound's lipophilicity and stability.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions and functional groups, impacting reactivity and applications:

Acidity and Basicity Trends

The position of substituents significantly affects acidity:

- 2-(Trifluoromethyl)aniline : Predicted pKa ≈ 1.10 (ortho effect reduces basicity) .

- 3-(Trifluoromethyl)aniline : Experimental pKa = 3.49 .

- 4-(Trifluoromethyl)aniline : Experimental pKa = 2.75 .

- Target Compound: The ortho-methyl and nitro groups likely further lower basicity compared to non-methylated analogs, enhancing stability under acidic conditions.

Biological Activity

2-Methyl-3-nitro-5-(trifluoromethyl)aniline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive examination of the biological activity of this compound, supported by data tables, research findings, and relevant case studies.

Molecular Characteristics

- Molecular Formula : C8H8F3N

- Molecular Weight : 201.15 g/mol

- CAS Number : 54396-44-0

The presence of the trifluoromethyl group is notable for its electron-withdrawing properties, which can significantly influence the compound's reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl group exhibit notable antimicrobial properties. A study found that derivatives with similar structures demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| 2-Methyl-3-nitro-5-(CF3)aniline | 32 | S. aureus |

| 2-Methyl-3-nitroaniline | 64 | S. aureus |

| 2-Trifluoromethyl aniline | 16 | MRSA |

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated against human cancer cell lines A549 (lung cancer) and HeLa (cervical cancer). The compound exhibited significant cytotoxicity, indicating potential as an anticancer agent .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| A549 | 15.4 |

| HeLa | 12.7 |

The mechanism underlying the biological activity of this compound may involve its ability to interact with various biological targets, including enzymes and receptors. The electron-withdrawing trifluoromethyl group enhances the reactivity of the aniline moiety, potentially increasing binding affinity to target proteins .

Structure-Activity Relationship (SAR)

Studies have indicated that the position and nature of substituents on the phenyl ring significantly influence biological activity. The presence of electron-withdrawing groups such as -CF3 and -NO2 has been linked to enhanced inhibitory effects on cell proliferation in Trypanosoma brucei .

Case Study 1: Antibacterial Activity

In a comparative study, several derivatives including this compound were synthesized and tested for antibacterial properties. The results showed that compounds with a trifluoromethyl group at specific positions exhibited superior antibacterial activity compared to their non-fluorinated counterparts .

Case Study 2: Anticancer Potential

A detailed investigation into the anticancer properties revealed that derivatives with similar structural features displayed promising results in inhibiting cancer cell growth. The study highlighted that modifications in substituent positions could optimize therapeutic efficacy .

Preparation Methods

Friedel-Crafts/Nitration/Fluorination Sequence

CN117843497A discloses a pathway from benzotrifluoride involving:

-

Friedel-Crafts Alkylation : Introduces methyl groups.

-

Nitration : Adds nitro groups at position 3.

-

Fluorination : Converts nitro to trifluoromethyl via Swarts reaction.

Challenges :

Direct Methylation of m-Aminobenzotrifluoride

U.S. Patent 5,965,735 employs:

-

Protection : N-pivaloylation of m-aminobenzotrifluoride.

-

Methylation : Butyllithium and methyl iodide at −78°C.

Limitations :

-

High cost of butyllithium and cryogenic conditions.

Critical Process Parameters and Optimization

Solvent and Catalyst Selection

Q & A

Basic: What are the recommended laboratory methods for synthesizing 2-Methyl-3-nitro-5-(trifluoromethyl)aniline?

A common approach involves multi-step functionalization of a pre-substituted aniline precursor. For example:

- Nitration : Introduce the nitro group under controlled conditions (-20°C to +80°C) using mixed acids (HNO₃/H₂SO₄) to avoid over-nitration .

- Trifluoromethylation : Utilize halogen exchange (Halex) reactions or transition metal-catalyzed methods to install the trifluoromethyl group.

- Methylation : Direct alkylation or use of methyl halides in the presence of a base (e.g., K₂CO₃) .

Key Tip : Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize side products.

Basic: What safety protocols are critical when handling this compound?

- PPE Requirements : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .

- Emergency Measures : Immediate access to eyewash stations and safety showers is mandatory. Neutralize spills with inert adsorbents (e.g., vermiculite) .

- Storage : Store in airtight containers at 2–8°C, away from oxidizers and strong acids to prevent decomposition .

Basic: How can researchers validate the purity and structure of this compound?

- Spectroscopic Analysis :

- Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Note : Compare retention times with commercial standards if available.

Advanced: How does the trifluoromethyl group affect the electronic properties and reactivity of the aniline ring?

The electron-withdrawing trifluoromethyl group (-CF₃):

- Reduces Basicity : Lowers the pKa of the amine group by destabilizing the protonated form via inductive effects .

- Directs Electrophilic Substitution : The -CF₃ group at C5 meta-directs incoming electrophiles to the nitro-substituted C3 position, enabling regioselective functionalization .

Methodological Insight : Use computational tools (DFT) to model charge distribution and predict reaction sites.

Advanced: What are the challenges in scaling up synthesis, and how can they be addressed?

- Exothermic Reactions : Nitration and trifluoromethylation are highly exothermic. Use continuous flow reactors to improve heat dissipation and scalability .

- Purification : Replace column chromatography with crystallization or distillation for large batches.

- Catalyst Recycling : Optimize heterogeneous catalysts (e.g., Pd/C for hydrogenation) to reduce costs .

Advanced: How is this compound utilized as an intermediate in pharmaceutical research?

- Flunixin Analogue Synthesis : React with 2-chloronicotinate in ethylene glycol to form a veterinary NSAID precursor .

- Bioactive Molecule Development : The nitro group can be reduced to an amine (-NH₂) for further coupling (e.g., amide formation) in drug candidates .

Case Study : Catalytic hydrogenation (H₂/Pd) of the nitro group yields a versatile amine intermediate for kinase inhibitor libraries .

Advanced: What analytical techniques resolve contradictions in reported spectroscopic data for this compound?

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₈H₇F₃N₂O₂) to distinguish from isomers .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded aromatic regions .

- X-ray Crystallography : Resolve structural ambiguities (e.g., nitro group orientation) for definitive confirmation .

Advanced: How do solvent choices impact the stability and reactivity of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.